molecular formula C21H19N3O2S B11205109 N-(4-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(4-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11205109
M. Wt: 377.5 g/mol
InChI Key: HOYMPYAUPNBIGI-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of imidazothiazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylimidazo[2,1-b][1,3]thiazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves multi-step reactions. One common method includes the condensation of 4-ethoxyaniline with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the imidazothiazole core. This intermediate is further reacted with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazothiazoles, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE
  • N-(4-METHYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C21H19N3O2S/c1-2-26-18-10-8-16(9-11-18)22-20(25)12-17-14-27-21-23-19(13-24(17)21)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,22,25)

InChI Key

HOYMPYAUPNBIGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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